8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 1013768-61-0) is a purine derivative with a molecular formula of C₁₉H₂₆N₆O₃ and a molecular weight of 386.45 g/mol. The compound features a purine-2,6-dione core substituted at the 8-position with a 3,5-diethylpyrazole moiety, at the 3-position with a methyl group, and at the 7-position with a propyl chain.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h9H,5-8H2,1-4H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDCQEMWVFLPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like potassium tert-butoxide . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s propyl and diethylpyrazole groups contribute to its higher molecular weight (386.45 g/mol) compared to Compound A (314.34 g/mol), which has smaller substituents (dimethylpyrazole and methylallyl) .
- Compound B, with a phenylpropyl chain , exhibits the highest molecular weight (420.50 g/mol), emphasizing the impact of aromatic substituents on bulk .
Compound B’s phenylpropyl group likely reduces aqueous solubility due to increased hydrophobicity, a common trade-off in drug design for membrane permeability .
Biological Activity
The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The chemical formula of this compound is , with a molecular weight of approximately 368.43 g/mol. It contains various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-diethylpyrazole with appropriate purine derivatives under controlled conditions. The reaction pathway often includes steps such as nucleophilic substitution and cyclization to form the desired purine structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Studies have shown that related pyrazole derivatives demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Several studies have highlighted the potential antiviral effects of pyrazole derivatives. For example:
- Inhibition of Viral Replication : Pyrazole compounds have been reported to inhibit viruses like HIV and herpes simplex virus (HSV) by interfering with viral replication processes .
Anticancer Properties
Preliminary findings suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that related purine derivatives can induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various pyrazole derivatives against Bacillus cereus and Candida albicans, showing promising results for compounds structurally similar to our target compound .
- Antiviral Efficacy : Another investigation focused on the antiviral activity of new pyrazole derivatives against HSV. Results indicated a reduction in plaque formation by up to 69%, showcasing their potential as antiviral agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
